molecular formula C24H25N5O4 B2507105 2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921898-38-6

2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2507105
CAS No.: 921898-38-6
M. Wt: 447.495
InChI Key: HYDKDMLVTBQOMD-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a potent and selective investigational inhibitor of PIM kinases (Proviral Integration site for Moloney murine leukemia virus kinases). This compound is structurally related to the well-characterized pan-PIM inhibitor AZD1208, which has been extensively studied in preclinical models. PIM kinases are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various hematological malignancies and solid tumors. By targeting the ATP-binding pocket of PIM-1, PIM-2, and PIM-3 isoforms, this compound effectively blocks their kinase activity, leading to the inhibition of downstream signaling pathways such as the phosphorylation of Bad and 4E-BP1, thereby promoting apoptosis and reducing tumor growth. Its core research value lies in its utility as a chemical probe to dissect the oncogenic functions of PIM kinases in cancer biology and to explore their synergistic potential with other targeted therapies. Current research applications, as indicated by its profile on chemical supplier databases, focus primarily on investigating its efficacy in vitro and in vivo models of leukemia, prostate cancer, and other malignancies where PIM kinase signaling is a driver of disease progression and therapeutic resistance. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-17-7-9-18(10-8-17)14-28-16-26-23-19(24(28)31)13-27-29(23)12-11-25-22(30)15-33-21-6-4-3-5-20(21)32-2/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDKDMLVTBQOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide , with CAS number 921898-38-6 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N5O4C_{24}H_{25}N_{5}O_{4}, with a molecular weight of 447.5 g/mol . The structure consists of a pyrazolopyrimidine core linked to a methoxyphenoxy group and an acetamide moiety.

PropertyValue
CAS Number921898-38-6
Molecular FormulaC24H25N5O4
Molecular Weight447.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this one may act through various biological pathways, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazolopyrimidine derivatives can inhibit specific enzymes involved in cellular signaling, potentially affecting pathways related to inflammation and cancer progression.
  • Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Antimicrobial Activity : Preliminary data indicate that similar compounds exhibit antimicrobial properties, which could be relevant for developing new antibiotics.

Anticancer Effects

A study published in Cancer Research explored the anticancer potential of pyrazolopyrimidine derivatives. The results showed that these compounds could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Specifically, they were found to inhibit the PI3K/Akt pathway, which is crucial for tumor growth and survival .

Anti-inflammatory Properties

Another study highlighted the anti-inflammatory effects of related compounds. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Research indicates that certain pyrazolopyrimidine derivatives possess significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

  • Case Study on Cancer Cell Lines : In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
  • In Vivo Anti-inflammatory Study : An animal model study assessed the anti-inflammatory effects of this compound in induced paw edema. Results showed a marked decrease in paw swelling compared to the control group, indicating potential therapeutic effects in inflammatory conditions.

Comparison with Similar Compounds

A. Bioactivity and Structural Clustering

  • Compounds with similar substituents cluster into groups with related bioactivity profiles. For example, halogenated analogs (e.g., dichlorophenoxy ) exhibit distinct target affinities compared to methoxy-substituted derivatives due to differences in electronic effects .
  • The 4-methylbenzyl group in the target compound enhances hydrophobic interactions with enzyme binding pockets, as seen in kinase inhibitors .

B. Computational Predictions

  • Tanimoto Coefficients : Structural similarity metrics (e.g., Tanimoto >0.5) predict that the target compound shares closer bioactivity with methoxy-substituted analogs (e.g., ) than with halogenated or thiophene-containing variants .
  • Docking Affinity: Substituents like 2-methoxyphenoxy may optimize binding to residues in kinase ATP pockets, as inferred from studies on related pyrazolo[3,4-d]pyrimidinones .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Methoxy groups are less susceptible to oxidative metabolism than chlorinated or thiophene-containing analogs .

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